molecular formula C24H28N4O6S B2639364 3,4,5-triethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide CAS No. 457651-83-1

3,4,5-triethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide

Cat. No.: B2639364
CAS No.: 457651-83-1
M. Wt: 500.57
InChI Key: UMYLDGCJJANNLQ-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide: is a complex organic compound with the molecular formula C24H28N4O6S and a molecular weight of 500.57. This compound is characterized by its intricate structure, which includes ethoxy groups, a pyrimidinylsulfamoyl moiety, and a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, it may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Industry: In industrial applications, the compound may be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-triethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The ethoxy groups are introduced through etherification reactions, while the pyrimidinylsulfamoyl moiety is added via sulfonamide coupling reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization, chromatography, and distillation to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy groups and the pyrimidinylsulfamoyl moiety play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

  • 3,4,5-trimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide
  • 3,4,5-triethoxy-N-{4-[(4-chloropyrimidin-2-yl)sulfamoyl]phenyl}benzamide

Uniqueness: The presence of ethoxy groups in 3,4,5-triethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide distinguishes it from similar compounds, potentially leading to different chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in unique interactions with molecular targets, making it valuable for specific research applications.

Properties

IUPAC Name

3,4,5-triethoxy-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O6S/c1-5-32-20-14-17(15-21(33-6-2)22(20)34-7-3)23(29)27-18-8-10-19(11-9-18)35(30,31)28-24-25-13-12-16(4)26-24/h8-15H,5-7H2,1-4H3,(H,27,29)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYLDGCJJANNLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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